2-Oxoazepane-3-carboxylic acid
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Overview
Description
2-Oxoazepane-3-carboxylic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is a heterocyclic compound containing a seven-membered ring with an oxygen atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxoazepane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For example, the cyclization of 6-aminohexanoic acid can yield this compound under appropriate conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. These methods may include the use of catalysts, controlled reaction environments, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxoazepane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and ammonia (NH3) for amidation are commonly employed.
Major Products: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, esters, and amides .
Scientific Research Applications
2-Oxoazepane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxoazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Oxoazepane-4-carboxylic acid
- 2-Oxoazepane-5-carboxylic acid
- 2-Oxoazepane-6-carboxylic acid
Comparison: 2-Oxoazepane-3-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For example, the position of the carboxylic acid group can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-oxoazepane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-5(7(10)11)3-1-2-4-8-6/h5H,1-4H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXIMPGNIJCBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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